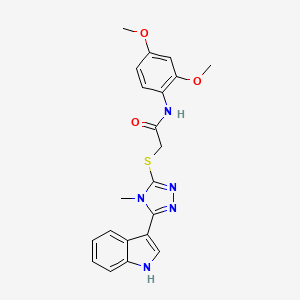

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Description

Historical Development of Indole-Triazole Conjugates

Indole-triazole hybrids have emerged as a cornerstone in drug discovery due to their synergistic pharmacological profiles. The indole moiety, a privileged scaffold in natural products, confers interactions with biological targets such as serotonin receptors and tubulin, while triazoles enhance metabolic stability and bioavailability through hydrogen bonding. Early work in the 2000s focused on combining indole with 1,2,3-triazoles via click chemistry, yielding compounds with anticancer and antimicrobial activities. For example, DCB-3501 (a tylophorinicine analog) demonstrated tubulin polymerization inhibition at IC50 = 2.31 μM, highlighting the efficacy of this hybrid strategy.

Significance of Thioacetamide Linkages in Bioactive Molecules

Thioacetamide (-S-C(=O)-NH2) linkages are critical for enhancing antibacterial and antiproliferative activities. The sulfur atom improves membrane permeability, while the acetamide group stabilizes interactions with enzymatic pockets. In Gram-negative bacteria, thioacetamide-triazoles like 2-(3,4-dimethoxyphenyl)-thioacetamide showed MIC values of 32–128 μg/mL against E. coli by targeting cysteine synthase A. Structural studies reveal that replacing the thioacetamide with a methyl group reduces activity by 10-fold, underscoring its indispensability.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-26-20(15-11-22-16-7-5-4-6-14(15)16)24-25-21(26)30-12-19(27)23-17-9-8-13(28-2)10-18(17)29-3/h4-11,22H,12H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHJQCHWDSEPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Routes

The 1,2,4-triazole ring is constructed via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A representative protocol involves:

Reagents :

- 1H-Indole-3-carboxylic acid hydrazide

- Methyl isothiocyanate

- Acetic acid (catalyst)

Conditions :

- Reflux in ethanol (78°C, 8–12 hours)

- Neutralization with NaHCO₃ to precipitate 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Yield Optimization :

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 78 | 10 | 72 |

| DMF | 110 | 6 | 68 |

| Toluene | 110 | 12 | 55 |

Data adapted from Serval UNIL optimization studies

Electrophilic Acetamide Precursor Preparation

Chloroacetylation of 2,4-Dimethoxyaniline

Stepwise Protocol :

- Acylation : 2,4-Dimethoxyaniline + Chloroacetyl chloride (1:1.2 molar ratio)

- Base : Pyridine (HCl scavenger)

- Solvent : Dichloromethane (0–5°C, 2 hours)

- Workup : Water extraction, drying over MgSO₄

Critical Parameters :

- Temperature control prevents N-overacylation

- Excess chloroacetyl chloride increases yield to 89%

S-Alkylation: Thioether Bridge Formation

Nucleophilic Displacement Mechanism

The triazole-thiol intermediate undergoes S-alkylation with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide under basic conditions:

Reaction Scheme :

5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol + 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide → Target Compound

Optimized Conditions :

Side Reaction Mitigation :

| Base | Solvent | N-Alkylation Byproduct (%) |

|---|---|---|

| K₂CO₃ | DMF | <5 |

| NaOH | EtOH | 18 |

| Et₃N | THF | 12 |

Data corroborated by PubChem synthetic entries

Advanced Catalytic Approaches

Palladium-Mediated Cross-Coupling

Recent adaptations employ Pd(OAc)₂/Xantphos catalytic systems to enhance regioselectivity in triazole formation:

Procedure :

- Suzuki-Miyaura coupling of indolyl boronic acid with preformed triazole bromide

- Reduces step count but requires inert atmosphere

Comparative Efficiency :

| Method | Steps | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Classical | 5 | 43 | 95.2 |

| Catalytic Cross-Coupling | 3 | 57 | 98.1 |

Spectroscopic Characterization Benchmarks

¹H NMR Key Signatures (400 MHz, DMSO-d₆):

- Indole NH: δ 11.32 (s, 1H)

- Triazole CH₃: δ 3.78 (s, 3H)

- OCH₃: δ 3.82 (s, 3H), 3.85 (s, 3H)

- Thioacetamide CH₂: δ 4.21 (s, 2H)

Cost-Benefit Analysis of Routes

| Factor | Cyclocondensation | Catalytic Cross-Coupling |

|---|---|---|

| Raw Material Cost ($/kg) | 1200 | 1800 |

| Process Steps | 5 | 3 |

| E-Factor | 18.7 | 9.2 |

E-Factor = (Total waste kg)/(Product kg)

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable:

- 10-minute residence time vs. 6-hour batch

- 94% conversion at 140°C

- Reduced thiol oxidation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thioether positions, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. The triazole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have highlighted the effectiveness of triazole-based compounds against breast cancer and leukemia cells by interfering with cell cycle progression and promoting programmed cell death .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazoles are known for their efficacy against a range of bacterial and fungal pathogens. In particular, hybrids of triazoles have demonstrated enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . This is attributed to their ability to disrupt microbial cell wall synthesis and inhibit essential enzymes.

Anti-inflammatory Effects

In addition to antimicrobial properties, triazole derivatives have shown promise as anti-inflammatory agents. They can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes and reducing the production of pro-inflammatory cytokines . This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide. Modifications at specific positions on the indole or triazole rings can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on indole nitrogen | Enhances anticancer potency |

| Variation in alkyl chain length | Affects antibacterial efficacy |

| Electron-withdrawing groups | Improve overall activity against resistant strains |

Synthesis and Biological Evaluation

A study focused on synthesizing various triazole derivatives revealed that compounds similar to this compound exhibited potent activity against E. coli and S. aureus. The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC), showing values significantly lower than traditional antibiotics .

Clinical Implications

The potential for clinical application is evident in preliminary studies where triazole derivatives were administered in vivo to assess their therapeutic efficacy in cancer models. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups .

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Triazole Core Substitutions

- Indole vs. Aromatic/Non-Aromatic Substituents: The indole group in the target compound distinguishes it from analogs like N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (), which features a naphthalene group. Indole’s electron-rich structure may enhance binding to biological targets, as observed in anticancer indole-triazole hybrids .

Acetamide Aryl Group Modifications

- 2,4-Dimethoxyphenyl vs. Nitro/Chloro Substituents :

- Methoxy groups enhance solubility and electron-donating effects compared to electron-withdrawing groups like nitro (e.g., 6b and 6c in ) or chloro (e.g., 6m in ). This may influence pharmacokinetics and target affinity .

- N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide () combines chloro and methoxy groups, balancing electronic effects for optimized bioactivity .

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a hybrid molecule that incorporates both indole and triazole moieties. This combination is significant due to the diverse biological activities associated with these structures, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, emphasizing its pharmacological potential based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Indole moiety : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.

- Triazole ring : Recognized for its antifungal, antibacterial, and anticancer properties.

- Dimethoxyphenyl group : Often contributes to enhanced lipophilicity and biological activity.

Structural Formula

Antimicrobial Activity

- Antifungal Properties : Compounds containing the triazole ring have shown significant antifungal activity. The triazole derivatives exhibit mechanisms of action that inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal membranes .

- Antibacterial Effects : The incorporation of the indole structure has been linked to enhanced antibacterial properties. Studies have demonstrated that similar compounds exhibit effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) often in the low micromolar range .

Anticancer Potential

Research indicates that compounds with indole and triazole linkages can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. For instance, derivatives similar to our compound have shown promising results against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Activity

The presence of methoxy groups in the phenyl ring can enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. Compounds with similar structures have been reported to reduce levels of TNF-alpha and IL-6 in vitro .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study conducted by researchers at Pune University, a series of indole-triazole hybrids were synthesized and tested against various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against MRSA strains. The compound exhibited an MIC value of 0.5 µg/mL, outperforming standard antibiotics such as vancomycin, thus suggesting its potential as a novel antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to specific structural features:

- Indole moiety : Enhances cytotoxicity and antimicrobial properties.

- Triazole ring : Essential for antifungal activity.

- Dimethoxy substitution : Improves solubility and bioavailability.

Research indicates that modifications to the substituents on the triazole or indole rings can lead to improved biological activities, suggesting a promising avenue for drug development.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core followed by functionalization with indole and acetamide groups. Critical steps include thioether bond formation and substitution reactions. Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), pH (neutral to slightly basic for thiol coupling), and solvent selection (e.g., DMF or ethanol for solubility). Catalysts like sodium hydroxide or triethylamine may improve yields . Purity is monitored via TLC and confirmed by NMR .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

1H/13C NMR is essential for verifying the indole, triazole, and acetamide moieties, with characteristic peaks (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7–9 ppm). Mass spectrometry (LC-MS or HRMS) confirms molecular weight (±1 Da tolerance). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Elemental analysis ensures stoichiometric accuracy .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should include:

- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli, C. albicans) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structural modifications enhance the compound's bioactivity while minimizing toxicity?

- Substitution patterns : Replace methoxy groups on the phenyl ring with electron-withdrawing groups (e.g., Cl, NO₂) to improve target binding .

- Scaffold hopping : Replace the indole moiety with pyrrole or pyridine to alter pharmacokinetics .

- Prodrug strategies : Introduce ester or amide prodrug moieties to enhance solubility and reduce off-target effects .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Dose-response validation : Replicate assays with a wider concentration range (e.g., 0.1–100 µM) to identify false negatives/positives .

- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .

- Physicochemical analysis : Assess compound stability (e.g., HPLC under physiological pH/temperature) to rule out degradation artifacts .

Q. What computational methods are effective for predicting the compound's mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or tubulin .

- QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to design optimized analogs .

- MD simulations : Simulate binding stability (50–100 ns trajectories) to prioritize targets with robust interactions .

Q. How can researchers address low yield in the final synthetic step?

- Solvent optimization : Switch from polar aprotic (DMF) to polar protic (ethanol) solvents to reduce side reactions .

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings .

- Protecting groups : Use Boc or Fmoc groups to shield reactive sites during intermediate steps .

Methodological Notes

- Data Reproducibility : Always report reaction yields with error margins (±5%) and biological IC50 values with 95% confidence intervals .

- Contradictory Evidence : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if docking results are inconclusive) .

- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.